N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-13(10-7-14-3-4-15-10)16-8-11-17-12(18-21-11)9-1-5-20-6-2-9/h3-4,7,9H,1-2,5-6,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLZAAQLYZDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives, such as acid chlorides, in the presence of a base.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with an appropriate oxan-4-yl halide under basic conditions.
Formation of the Pyrazine-2-carboxamide: The final step involves the coupling of the oxadiazole intermediate with pyrazine-2-carboxylic acid or its derivatives, such as pyrazine-2-carbonyl chloride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form oxadiazolium salts under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agent used.
Substitution: The oxadiazole and pyrazine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxadiazolium salts.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole and Carboxamide Motifs
The following table summarizes key structural and functional similarities and differences between the target compound and related molecules:
Key Insights from Structural Comparisons
Oxadiazole Substitution Patterns: The oxan-4-yl group in the target compound may enhance metabolic stability compared to aryl-substituted oxadiazoles (e.g., C22’s 4-fluorophenyl group). The tetrahydropyran ring provides conformational rigidity and improved solubility over planar aromatic substituents .
Carboxamide Linkers: Pyrazine-2-carboxamide derivatives (e.g., compound 2a) demonstrate notable antimicrobial activity, suggesting that the pyrazine ring’s electron-deficient nature facilitates interactions with bacterial enzymes . Piperidine- or piperazine-linked carboxamides (e.g., C22 and the kappa-opioid antagonist) exhibit tailored receptor-binding profiles, indicating that the choice of heterocycle (pyrazine vs. piperidine) modulates target selectivity .
Pharmacokinetic and ADMET Considerations :
- Compounds like C22 and C29 were evaluated for drug-likeness, with C22 showing superior ADMET properties due to its balanced logP and moderate molecular weight. The oxan-4-yl group in the target compound may further optimize these parameters by reducing metabolic liabilities .
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 183.24 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to oxadiazole derivatives. For instance, oxadiazole derivatives have shown promising results against various cancer cell lines. In a study involving similar compounds, significant anti-tumor activity was reported against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values indicating effective cytotoxicity .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
This suggests that this compound may exhibit similar or enhanced antitumor properties.
The mechanism by which oxadiazole-containing compounds exert their biological effects often involves the inhibition of key signaling pathways in cancer cells. For example, some derivatives have been identified as c-Met kinase inhibitors, which play a crucial role in tumor growth and metastasis. The inhibition of c-Met has been associated with reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
Several case studies have explored the biological activity of oxadiazole derivatives:
- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. Among them, compounds with the oxadiazole moiety demonstrated significant cytotoxic effects on multiple cancer cell lines.
- Neuropharmacological Effects : Research has indicated that similar oxadiazole compounds can modulate neurobiological functions such as anxiety and locomotion through interactions with neuropeptide receptors . This opens avenues for exploring this compound in neurological disorders.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the oxadiazole ring or the pyrazine core can significantly impact its potency and selectivity against target enzymes or receptors.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the oxadiazole ring via cyclization of precursor amidoximes, followed by alkylation to introduce the pyrazine-carboxamide moiety. Key steps include optimizing reaction temperatures (e.g., 80–100°C for cyclization) and solvent selection (e.g., DMF for solubility). Yield improvements may involve adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of oxadiazole intermediate to pyrazine derivative) and using coupling agents like EDCI/HOBt for amide bond formation .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying connectivity of the oxadiazole, oxan-4-yl, and pyrazine groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ at m/z 335.1254). Purity is assessed via Reverse-Phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Thin-Layer Chromatography (TLC) with iodine staining monitors intermediate steps .
Q. What initial biological screening assays are recommended to evaluate this compound’s therapeutic potential?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For antimicrobial activity, perform broth microdilution (MIC determination against Gram+/Gram- bacteria). Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated using nonlinear regression models .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound’s derivatives?
- Methodological Answer : Systematic SAR studies require synthesizing analogs with modifications to the oxan-4-yl group (e.g., replacing with piperidine or cyclohexane) or pyrazine-carboxamide linker. Test each analog in standardized bioassays (e.g., IC₅₀ in kinase inhibition). Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity. Evidence from similar oxadiazole derivatives suggests that electron-withdrawing groups on the oxan ring enhance target binding .
Q. What computational approaches are recommended to predict the binding affinity of this compound with potential biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or COX-2). Validate docking poses with Molecular Dynamics (MD) simulations (100 ns trajectories, AMBER force field) to assess stability of ligand-protein interactions. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interaction points, such as hydrogen bonds between the oxadiazole ring and catalytic lysine residues .
Q. How should contradictory results in biological activity data between different studies be analyzed and resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line heterogeneity or enzyme source differences). Conduct meta-analyses using standardized protocols (e.g., OECD guidelines) and validate findings via orthogonal assays (e.g., SPR for binding kinetics if IC₅₀ discrepancies exist). Adjust for confounding factors like solvent effects (DMSO concentration ≤0.1%) or batch-to-batch compound purity variations .
Q. What strategies optimize the reaction mechanism for introducing the oxan-4-yl group during synthesis?
- Methodological Answer : The oxan-4-yl group is typically introduced via nucleophilic substitution (e.g., oxan-4-yl bromide reacting with a deprotonated oxadiazole intermediate). Optimize by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems (toluene/water). Monitor reaction progress via in situ FTIR to detect bromide ion release. DFT calculations (Gaussian 16) can model transition states to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
